

# Application Note: Detection of Disulfoton Sulfone in Biological Matrices

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## Compound of Interest

Compound Name: Disulfoton sulfone

Cat. No.: B150065

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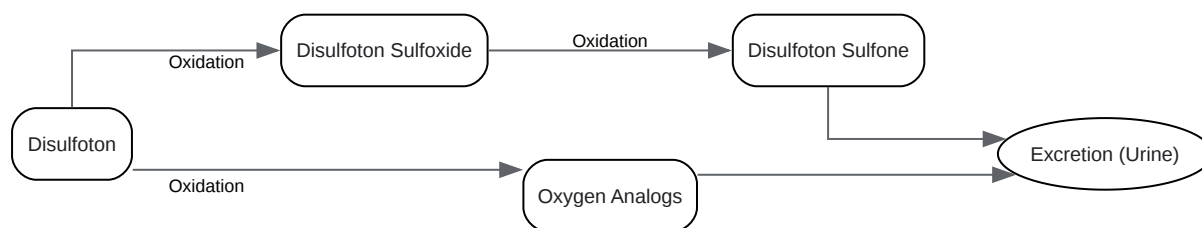
For Researchers, Scientists, and Drug Development Professionals

## Introduction

Disulfoton, a widely used organophosphate insecticide, undergoes metabolic transformation in biological systems to more toxic oxidative metabolites, including disulfoton sulfoxide and **disulfoton sulfone**.<sup>[1][2]</sup> The presence and quantification of these metabolites, particularly **disulfoton sulfone**, in biological matrices such as blood, urine, and tissues are crucial for toxicological assessments, clinical diagnostics, and forensic investigations.<sup>[1][3]</sup> This application note provides detailed protocols for the detection and quantification of **disulfoton sulfone** using advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

## Metabolic Pathway of Disulfoton

Disulfoton is metabolized in the body through oxidation of its thioether sulfur to form disulfoton sulfoxide and subsequently **disulfoton sulfone**.<sup>[2]</sup> Another metabolic route involves the oxidation of the thiono sulfur, leading to the formation of oxygen analogs.<sup>[2]</sup> The primary route of excretion for disulfoton and its metabolites is via urine.<sup>[2]</sup>



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Caption: Metabolic pathway of disulfoton to its sulfone metabolite.

## Quantitative Data Summary

The following tables summarize quantitative data for the detection of disulfoton and its metabolites in various biological matrices from reported case studies.

Table 1: Disulfoton and Metabolite Concentrations in Human Blood

| Analyte                    | Concentration             | Matrix      | Analytical Method | Reference |
|----------------------------|---------------------------|-------------|-------------------|-----------|
| Disulfoton                 | 360 ng/mL                 | Whole Blood | LC-MS/MS          | [1]       |
| Demeton-S                  | 4.0 ng/mL                 | Whole Blood | LC-MS/MS          | [1]       |
| Disulfoton                 | 25.4 ng/g                 | Blood       | FPD-GC and GC/MS  | [3]       |
| Total Metabolites          | 1.35 µg/g (as disulfoton) | Blood       | FPD-GC and GC/MS  | [3]       |
| Disulfoton and Metabolites | 1,095 ng/mL               | Blood       | Not Specified     | [2]       |

Table 2: Disulfoton and Metabolite Concentrations in Human Urine

| Analyte    | Concentration | Matrix | Analytical Method | Reference |
|------------|---------------|--------|-------------------|-----------|
| Disulfoton | 23.8 ng/mL    | Urine  | LC-MS/MS          | [1]       |
| Demeton-S  | 45.7 ng/mL    | Urine  | LC-MS/MS          | [1]       |

## Experimental Protocols

### Protocol 1: Analysis of Disulfoton Sulfone in Whole Blood and Urine by LC-MS/MS

This protocol is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with LC-MS/MS analysis.[1]

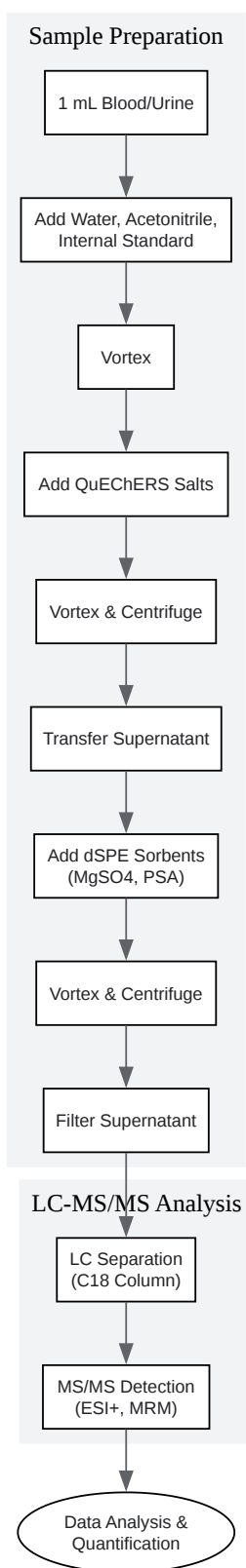
#### 1. Sample Preparation (QuEChERS Extraction)

- To 1 mL of whole blood or urine in a centrifuge tube, add:
  - 1 mL of distilled water.
  - 2 mL of acetonitrile.
  - Internal standard (e.g., d10-Disulfoton).[1]
- Vortex for 1 minute.
- Add QuEChERS salts:
  - 400 mg MgSO<sub>4</sub>.
  - 100 mg NaCl.
  - 100 mg trisodium citrate dihydrate.
  - 50 mg disodium hydrogen citrate sesquihydrate.
- Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

- Transfer the supernatant (acetonitrile layer) to a new tube containing:
  - 150 mg MgSO<sub>4</sub>.
  - 50 mg Primary Secondary Amine (PSA).
- Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
- Filter the supernatant through a 0.2 µm filter before LC-MS/MS analysis.

## 2. LC-MS/MS Parameters

- LC System: Agilent 1290 Infinity II LC system or equivalent.[4]
- Column: CAPCELL-PAK MG II column (35 × 2.0 mm i.d., 5 µm) or equivalent C18 column.[1]
- Mobile Phase:
  - A: 10 mmol/L ammonium formate in water.[1]
  - B: Methanol.[1]
- Gradient: Start with a suitable gradient (e.g., 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions).
- Flow Rate: 0.2 mL/min.
- Injection Volume: 2-5 µL.[5]
- MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6490).[4]
- Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
- MRM Transitions: Monitor at least two MRM transitions for **disulfoton sulfone** for quantification and confirmation.[4]
  - Example transitions for **Disulfoton sulfone**: 307.0 > 96.9 and 307.0 > 125.1.[4]



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Caption: Workflow for **disulfoton sulfone** analysis by LC-MS/MS.

## Protocol 2: Analysis of Disulfoton Sulfone in Tissues by GC-MS/MS

This protocol describes a general approach for the analysis of **disulfoton sulfone** in tissue samples.

### 1. Sample Preparation

- Homogenize 1-2 g of tissue with an appropriate solvent (e.g., acetonitrile or ethyl acetate).
- Perform a liquid-liquid extraction or solid-phase extraction (SPE) for cleanup.
  - For SPE, a C18 or silica-based sorbent can be used to remove lipids and other interferences.
- Elute the analytes with a suitable solvent (e.g., acetone/dichloromethane mixture).
- Concentrate the eluate under a gentle stream of nitrogen.
- Reconstitute the residue in a solvent compatible with GC analysis (e.g., iso-octane).

### 2. GC-MS/MS Parameters

- GC System: Agilent 7890B GC or equivalent.
- Column: Rxi-5ms (30 m x 0.25 mm, 0.25  $\mu$ m) or similar 5% phenyl-methylpolysiloxane column.[\[6\]](#)
- Inlet Temperature: 250 °C.
- Oven Program: Start at 70 °C, hold for 1 min, ramp at 25 °C/min to 300 °C, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS System: Triple quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI).

- MRM Transitions: Monitor specific precursor and product ions for **disulfoton sulfone**.

## Quality Control and Validation

For reliable quantitative results, the analytical methods should be validated according to established guidelines (e.g., SANTE).[7] Key validation parameters include:

- Linearity: Assess the linear range of the calibration curve using matrix-matched standards.[5]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[5]
- Accuracy and Precision: Evaluate through recovery studies and replicate analyses of spiked samples at different concentration levels.[7] Recoveries should typically fall within the 70-120% range with a relative standard deviation (RSD) below 20%.[7]
- Matrix Effects: Investigate the influence of co-eluting matrix components on the analyte signal.[5]
- Specificity: Ensure the method can differentiate the analyte from other compounds in the sample.[8]

## Conclusion

The described LC-MS/MS and GC-MS/MS methods provide sensitive and selective approaches for the determination of **disulfoton sulfone** in various biological matrices. The QuEChERS-based sample preparation is efficient for blood and urine, while more extensive cleanup may be required for complex tissue matrices. Proper method validation is essential to ensure the accuracy and reliability of the obtained data, which is critical for toxicological risk assessment and clinical diagnostics.

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